4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine
Description
Properties
Molecular Formula |
C10H11ClN4 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
4-chloro-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c1-3-15-5-8(7(2)14-15)9-4-10(11)13-6-12-9/h4-6H,3H2,1-2H3 |
InChI Key |
MLAZOOJXKXKAET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Steps and Conditions
-
Substrate Preparation : 4,6-Dichloropyrimidine serves as the starting material.
-
Boronic Acid Synthesis : 1-Ethyl-3-methyl-1H-pyrazole-4-boronic acid is prepared via lithiation followed by borylation.
-
Coupling Reaction :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (1–2 mol%).
-
Solvent System : Dioxane/water (3:2 v/v).
-
Base : Anhydrous potassium acetate (8 equivalents).
-
Conditions : Nitrogen atmosphere, 60°C, 20 hours.
-
Yield and Characterization
Advantages
-
High regioselectivity due to palladium catalysis.
Sequential Chlorination and Pyrazole Cyclization
This method involves constructing the pyrimidine core followed by introducing the pyrazole moiety. A protocol adapted from Hetero Letters utilizes phosphorus oxychloride (POCl3) for chlorination.
Reaction Steps and Conditions
-
Pyrimidine Synthesis :
-
6-Methyl-2-thiouracil is treated with POCl3 under reflux (2 hours) to yield 4-chloro-6-methylpyrimidine.
-
-
Pyrazole Formation :
Key Data
Challenges
-
POCl3 handling requires stringent safety measures.
-
Multi-step purification increases complexity.
Direct Alkylation of Preformed Pyrazole-Pyrimidine Hybrids
This one-pot strategy focuses on introducing the ethyl group after assembling the pyrimidine-pyrazole backbone.
Reaction Protocol
Yield and Efficiency
Limitations
-
Competing N-alkylation at pyrimidine sites may occur.
-
Sodium hydride poses flammability risks.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization Strategies
Suzuki Coupling
The reaction proceeds via oxidative addition of the chloro-pyrimidine to palladium, transmetallation with the pyrazole boronic acid, and reductive elimination to form the C–C bond. Increasing the dioxane/water ratio to 3:2 enhances solubility of both substrates.
Chemical Reactions Analysis
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic systems
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, leading to beneficial therapeutic effects.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit anticancer properties. Specifically, the pyrazole moiety in 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is believed to enhance the compound's ability to inhibit tumor growth by interacting with specific enzyme targets involved in cancer progression. Studies have shown that similar compounds can act as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways .
Antimicrobial Properties
The compound's unique structure allows it to exhibit antimicrobial activity. Research has demonstrated that related pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Agricultural Applications
In agriculture, compounds similar to this compound are explored as herbicides and pesticides due to their ability to disrupt plant growth processes.
Herbicidal Activity
Studies have shown that pyrimidine derivatives can inhibit specific enzymes involved in plant metabolism, leading to effective herbicidal properties. The chlorinated structure is often associated with enhanced efficacy and selectivity against target weeds while minimizing harm to crops .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that allow for the creation of various derivatives with potentially improved biological activities.
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound and its derivatives in various applications:
Case Study: Anticancer Properties
A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrazolo-pyrimidine derivatives, including this compound, which showed promising results against different cancer cell lines, demonstrating significant cytotoxicity .
Case Study: Herbicidal Activity
Research conducted on herbicidal efficacy revealed that the application of pyrimidine-based compounds led to a notable reduction in weed biomass in controlled experiments, suggesting their potential use as environmentally friendly herbicides .
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
The reactivity and biological activity of 4-chloropyrimidines are heavily influenced by the substituent at the 6-position. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃) : Compounds like 4-chloro-6-(trifluoromethyl)pyrimidine exhibit increased electrophilicity at the 4-chloro position, facilitating nucleophilic substitutions. This property is critical in synthesizing analogs for agrochemicals or pharmaceuticals .
- Heterocyclic Substituents (e.g., Pyrazole, Imidazole) : The pyrazole group in the target compound provides steric bulk and hydrogen-bonding sites, improving target specificity in enzyme inhibition. Imidazole analogs, while more polar, may exhibit altered pharmacokinetic profiles due to increased solubility .
Fused-Ring Derivatives
Fusing aromatic rings to the pyrimidine core alters conjugation and binding properties:
Table 2: Fused-Ring Pyrimidine Derivatives
Key Observations :
- Thieno-Pyrimidine Hybrids: The sulfur atom in thieno-fused derivatives increases lipophilicity and metabolic stability, making them suitable for CNS-targeting drugs .
- Fluorine Substitution : Fluorinated analogs (e.g., 2-fluorophenylmethyl) enhance membrane permeability and resistance to oxidative degradation .
Complex Heterocyclic Hybrids
Table 3: Hybrid Heterocyclic Compounds
Key Observations :
- Pyrazolo-Pyridine/Pyrimidine Hybrids : These structures often exhibit dual inhibitory effects on enzymes and receptors, with the carboxamide group enabling additional hydrogen-bonding interactions .
- Piperazinyl Derivatives : The incorporation of piperazine (e.g., ) enhances solubility and bioavailability, critical for oral drug formulations .
Biological Activity
4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, particularly its potential as an anticancer agent, anti-inflammatory properties, and mechanisms of action.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C10H12ClN5 |
| Molecular Weight | 229.69 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZVZCWNKXWQKQKV-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer properties. A notable investigation evaluated various pyrazole derivatives for their cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .
Case Study: Cytotoxicity Evaluation
In vitro studies revealed that certain pyrazole derivatives displayed significant cytotoxicity with half-maximal inhibitory concentrations (IC50) in the micromolar range. For instance, compounds similar to this compound were found to inhibit cell proliferation effectively:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Chloro derivative | A549 | 0.30 |
| 4-Chloro derivative | MCF7 | 0.50 |
| 4-Chloro derivative | HT29 | 0.25 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in cancer progression.
The mechanism of action for this compound involves the inhibition of specific kinases and enzymes that are crucial for tumor growth and survival. Studies indicate that it may inhibit Aurora A kinase and Janus kinases (JAKs), which play vital roles in cell cycle regulation and inflammatory responses .
Inhibition Profiles
The following table summarizes the inhibition profiles of selected pyrazole derivatives:
| Target Enzyme | Inhibition Type | Reference |
|---|---|---|
| Aurora A kinase | Competitive | |
| JAK1/JAK2 | Non-competitive | |
| VEGFR-2 | Competitive |
Anti-inflammatory Properties
In addition to its anticancer activity, 4-chloro derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This dual action further enhances the therapeutic potential of the compound in treating various inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
